molecular formula C9H9ClFNO2 B054228 3-(3-Chloro-4-fluorophenylamino)propionic acid CAS No. 114417-22-0

3-(3-Chloro-4-fluorophenylamino)propionic acid

Cat. No. B054228
CAS RN: 114417-22-0
M. Wt: 217.62 g/mol
InChI Key: GXYUMSUZNXHJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-fluorophenylamino)propionic acid, also known as CPPA, is a chemical compound that has been studied for its potential use in scientific research. CPPA is a derivative of the amino acid phenylalanine and has been shown to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenylamino)propionic acid involves its interaction with the AMPA receptor. The AMPA receptor is a subtype of glutamate receptor that is involved in fast synaptic transmission. This compound binds to a specific site on the AMPA receptor and inhibits its activity. This results in a reduction in the flow of ions across the membrane, which leads to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several interesting biochemical and physiological effects. In a study by Li et al., this compound was found to inhibit the growth of human glioblastoma cells in vitro. This suggests that this compound may have potential as an anti-cancer agent. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This suggests that this compound may have potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Chloro-4-fluorophenylamino)propionic acid in lab experiments is its selectivity for the AMPA receptor. This allows researchers to investigate the function of this specific receptor without affecting other types of glutamate receptors. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a relatively safe tool for scientific research. However, one limitation of using this compound is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in experiments.

Future Directions

There are several future directions for research on 3-(3-Chloro-4-fluorophenylamino)propionic acid. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to investigate the potential anti-cancer and neuroprotective effects of this compound in vivo. Finally, more research is needed to investigate the potential use of this compound as a tool for investigating the function of other glutamate receptors.

Synthesis Methods

The synthesis of 3-(3-Chloro-4-fluorophenylamino)propionic acid involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-bromoacetate, followed by hydrolysis and decarboxylation. This method was first described in a study by Li et al. in 2012. The yield of this compound was reported to be 54% using this method.

Scientific Research Applications

3-(3-Chloro-4-fluorophenylamino)propionic acid has been studied for its potential use in scientific research as a tool to investigate the function of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. This compound has been shown to selectively inhibit the activity of certain glutamate receptors, such as the AMPA receptor, without affecting other types of glutamate receptors. This makes this compound a valuable tool for studying the role of specific glutamate receptors in various physiological processes.

properties

CAS RN

114417-22-0

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

3-(3-chloro-4-fluoroanilino)propanoic acid

InChI

InChI=1S/C9H9ClFNO2/c10-7-5-6(1-2-8(7)11)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14)

InChI Key

GXYUMSUZNXHJBZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NCCC(=O)O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1NCCC(=O)O)Cl)F

Origin of Product

United States

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